molecular formula C13H10Cl2O B6381371 2-Chloro-5-(3-chloro-2-methylphenyl)phenol CAS No. 1261942-80-6

2-Chloro-5-(3-chloro-2-methylphenyl)phenol

Cat. No.: B6381371
CAS No.: 1261942-80-6
M. Wt: 253.12 g/mol
InChI Key: SCTSHSOQLCBNPI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chloro-2-methylphenyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are known for their use in various industrial applications, including as disinfectants, pesticides, and intermediates in organic synthesis . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenol ring, making it a derivative of phenol.

Properties

IUPAC Name

2-chloro-5-(3-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTSHSOQLCBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685998
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-80-6
Record name 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2-methylphenol (o-cresol) followed by further chlorination to introduce the second chlorine atom. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-chloro-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Chloro-5-(3-chloro-2-methylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol involves its interaction with cellular components. The compound can disrupt cell membranes and proteins, leading to cell death. Its antimicrobial properties are attributed to its ability to denature proteins and interfere with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its antimicrobial activity compared to mono-chlorinated phenols .

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